3-chloro-N,N-dimethylpropane-1-sulfonamide
Overview
Description
3-chloro-N,N-dimethylpropane-1-sulfonamide is a chemical compound with the molecular formula C5H12ClNO2S . It has a molecular weight of 185.67 g/mol. This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonamide group attached to a three-carbon chain, which also carries a chlorine atom and a dimethylamine group .Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure Insights : The compound 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, closely related to 3-chloro-N,N-dimethylpropane-1-sulfonamide, exhibits a structure where the sulfonamide substituents are positioned opposite the benzene ring. This arrangement influences the molecular interactions and crystal formation, leading to a three-dimensional hydrogen bond network (Yalcin et al., 2012).
Analytical Chemistry Applications
- Spectrophotometric Analysis : In analytical chemistry, 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a variant of the target compound, forms a stable complex with iron in certain conditions. This complex can be quantified spectrophotometrically, demonstrating the potential for using related sulfonamide compounds in analytical methodologies (Shu, 2011).
Synthesis and Reactivity
- Synthesis of Phosphorus-Containing Sulfonamides : The reaction of specific phosphine oxides with various sulfonyl chlorides, including compounds similar to this compound, produces phosphorus-containing sulfinamides and sulfonamides. These reactions and the resulting compounds have implications in chemical synthesis and materials science (Kaukorat et al., 1997).
- Catalytic Applications : A related N-bromo sulfonamide reagent has been synthesized and used as an efficient catalyst for synthesizing certain organic compounds, demonstrating the catalytic capabilities of sulfonamide-based compounds (Khazaei et al., 2016).
Biomedical and Material Sciences
- Cytotoxicity and Molecular Analysis : The sulfonamide compound 3-chloro-N-(4-sulfamoylphenethyl)propanamide has been synthesized and characterized, including cytotoxicity analysis against tumor cells. This highlights the potential biomedical applications of sulfonamide derivatives (Durgun et al., 2016).
- Chemosensor Development : Sulfonamide and urea-based compounds, which are structurally related to the compound , have been developed as chemosensors for anions, indicating the utility of sulfonamides in sensor technology (Hu et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-N,N-dimethylpropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO2S/c1-7(2)10(8,9)5-3-4-6/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZGIOUJVDTSNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434469 | |
Record name | 3-chloro-N,N-dimethylpropane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78472-00-1 | |
Record name | 3-chloro-N,N-dimethylpropane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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